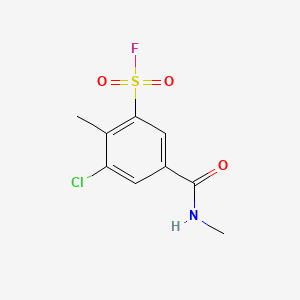
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methyl group, a methylcarbamoyl group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- 2-Methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
- 3-Chloro-2-methylbenzene-1-sulfonyl fluoride
Propiedades
Fórmula molecular |
C9H9ClFNO3S |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H9ClFNO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
LXQMWAOVZWKZCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




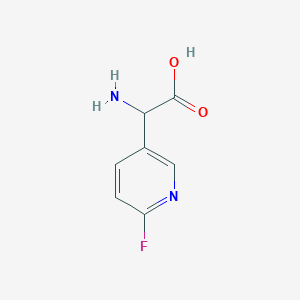
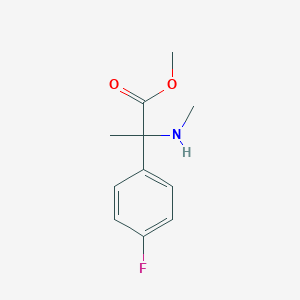
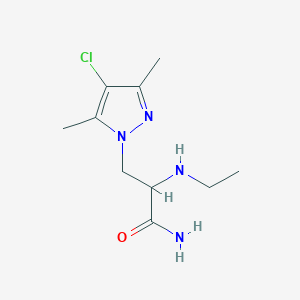
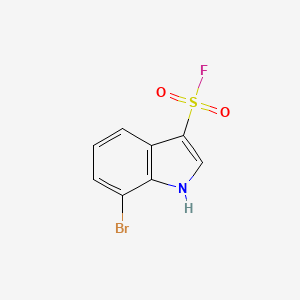
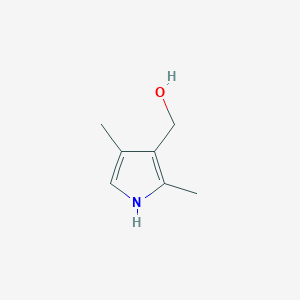


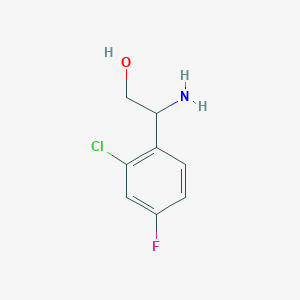


![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)

